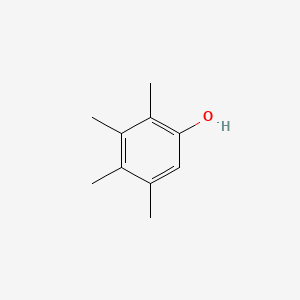

2,3,4,5-Tetramethylphenol

CAS No.: 488-70-0

Cat. No.: VC18445558

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488-70-0 |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 2,3,4,5-tetramethylphenol |

| Standard InChI | InChI=1S/C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2/h5,11H,1-4H3 |

| Standard InChI Key | PXSSNPBEHHJLDH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1C)C)C)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2,3,4,5-Tetramethylphenol (CHO) belongs to the family of alkylphenols, characterized by a phenol core substituted with methyl groups. Its IUPAC name, 2,3,4,5-tetramethylphenol, reflects the positions of the methyl substituents. The compound’s planar aromatic ring is sterically hindered due to the adjacent methyl groups, which significantly impacts its solubility and reactivity .

Table 1: Key Identifiers of 2,3,4,5-Tetramethylphenol

| Property | Value | Source |

|---|---|---|

| CAS RN | 488-70-0 | |

| Molecular Formula | CHO | |

| Molecular Weight | 150.22 g/mol | |

| InChIKey | PXSSNPBEHHJLDH-UHFFFAOYSA-N | |

| SMILES | Cc1cc(O)c(C)c(C)c1C |

Synthesis and Manufacturing

Alkali-Catalyzed Condensation with Formaldehyde

A seminal study by Fitzgerald and Martin (1955) investigated the reaction kinetics of 2,3,4,5-tetramethylphenol with formaldehyde under alkaline conditions . The rate law was determined as:

This nonlinear dependence suggests a complex mechanism involving the phenoxide ion (CHO) and formaldehyde (CHO), potentially proceeding through a hemiformal intermediate. The study dismisses the involvement of hydroxymethyl cations (+CHOH), emphasizing direct nucleophilic attack by the phenoxide .

Industrial Production

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a melting point of 85°C , higher than phenol (40.5°C) due to enhanced van der Waals interactions from methyl groups. Its limited solubility in water (estimated <1 g/L at 25°C) contrasts with moderate solubility in organic solvents like ethanol and diethyl ether.

Table 2: Physical Properties

Reactivity Profile

The electron-donating methyl groups deactivate the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the less hindered 6-position. Nucleophilic reactions, such as etherification, are favored under basic conditions due to phenoxide formation .

Applications in Polymer Chemistry

Phenol-Formaldehyde Resins

2,3,4,5-Tetramethylphenol serves as a monomer in novolac and resole resins, where its steric hindrance slows cross-linking, enhancing processability. The alkali-catalyzed reaction with formaldehyde produces methylene-bridged polymers used in adhesives and coatings .

Specialty Polymers

The compound’s hindered structure improves thermal stability in high-performance polymers, making it valuable in aerospace and automotive composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume